(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt
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Overview
Description
The compound “(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt” has the CAS Number 1268340-97-1 and a molecular weight of 268.09 . Its linear formula is C10H20BF3N2O2 . The compound is a solid and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The compound’s IUPAC name is trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide . Its InChI is 1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 . The Canonical SMILES is B-C(=O)OC©©C)(F)(F)F .Physical And Chemical Properties Analysis
The compound is a solid and is stored in an inert atmosphere at 2-8°C . Its molecular weight is 268.09 g/mol .Scientific Research Applications
Synthesis of Biaryl Libraries
The Boc-protected (piperazin-1-ylmethyl)biaryls are synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling. This method allows for the production of a variety of biaryl structures by facilitating the coupling with different aryl bromides, thereby enabling the diversification of biaryl libraries for potential applications in pharmaceuticals and materials science (Spencer et al., 2011).
Crystal Structure Analysis
Piperazinium salts, including those structurally similar to the (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate, have been extensively studied for their crystal structures. For instance, analysis of various piperazinium salts reveals their crystalline packing and interactions, such as hydrogen bonding and π-stacking, which are critical for understanding their chemical behavior and potential applications in crystal engineering and design (Mahesha et al., 2022).
Modular Synthesis Applications
The synthesis of six-membered cyclic quaternary ammonium salts, which finds applications in materials science and industrial chemistry, uses a triazine-based reagent with sodium tetrafluoroborate as an additive. This method is notable for its tolerance towards hydroxy and amino groups, allowing for the preparation of sterically hindered salts (Kitamura et al., 2016).
Ionic Liquid Crystals
Piperazinium and related cations have been utilized in the design of ionic liquid crystals, demonstrating a rich mesomorphic behavior. These materials are of interest for their potential applications in electronic displays, photovoltaic devices, and as novel functional materials, highlighting the versatility and importance of piperazinium-based compounds in advanced material science (Lava et al., 2009).
Safety And Hazards
properties
IUPAC Name |
trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMODHXXZBLTZED-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Boc-piperazin-1-ium-1-yl)methyl]trifluoroborate |
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